Cas no 1785555-10-3 (2,4-difluoro-6-(piperidin-4-yl)methylphenol)

2,4-Difluoro-6-(piperidin-4-yl)methylphenol is a fluorinated phenolic compound featuring a piperidinylmethyl substituent, which enhances its utility in medicinal chemistry and pharmaceutical research. The presence of two fluorine atoms at the 2- and 4-positions of the phenol ring improves its metabolic stability and lipophilicity, making it a valuable intermediate for drug design. The piperidin-4-ylmethyl group introduces a basic nitrogen center, facilitating interactions with biological targets. This compound is particularly useful in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators. Its structural versatility allows for further functionalization, enabling tailored applications in drug discovery and development.
2,4-difluoro-6-(piperidin-4-yl)methylphenol structure
1785555-10-3 structure
Product name:2,4-difluoro-6-(piperidin-4-yl)methylphenol
CAS No:1785555-10-3
MF:C12H15F2NO
Molecular Weight:227.250410318375
CID:6357731
PubChem ID:84791360

2,4-difluoro-6-(piperidin-4-yl)methylphenol 化学的及び物理的性質

名前と識別子

    • 2,4-difluoro-6-(piperidin-4-yl)methylphenol
    • 1785555-10-3
    • 2,4-difluoro-6-[(piperidin-4-yl)methyl]phenol
    • EN300-1844228
    • インチ: 1S/C12H15F2NO/c13-10-6-9(12(16)11(14)7-10)5-8-1-3-15-4-2-8/h6-8,15-16H,1-5H2
    • InChIKey: KJKDYCPFUXDEAO-UHFFFAOYSA-N
    • SMILES: FC1=CC(=CC(=C1O)CC1CCNCC1)F

計算された属性

  • 精确分子量: 227.11217043g/mol
  • 同位素质量: 227.11217043g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 221
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 32.3Ų

2,4-difluoro-6-(piperidin-4-yl)methylphenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1844228-0.5g
2,4-difluoro-6-[(piperidin-4-yl)methyl]phenol
1785555-10-3
0.5g
$1207.0 2023-09-19
Enamine
EN300-1844228-0.1g
2,4-difluoro-6-[(piperidin-4-yl)methyl]phenol
1785555-10-3
0.1g
$1106.0 2023-09-19
Enamine
EN300-1844228-1.0g
2,4-difluoro-6-[(piperidin-4-yl)methyl]phenol
1785555-10-3
1g
$1256.0 2023-06-03
Enamine
EN300-1844228-0.05g
2,4-difluoro-6-[(piperidin-4-yl)methyl]phenol
1785555-10-3
0.05g
$1056.0 2023-09-19
Enamine
EN300-1844228-5g
2,4-difluoro-6-[(piperidin-4-yl)methyl]phenol
1785555-10-3
5g
$3645.0 2023-09-19
Enamine
EN300-1844228-1g
2,4-difluoro-6-[(piperidin-4-yl)methyl]phenol
1785555-10-3
1g
$1256.0 2023-09-19
Enamine
EN300-1844228-10.0g
2,4-difluoro-6-[(piperidin-4-yl)methyl]phenol
1785555-10-3
10g
$5405.0 2023-06-03
Enamine
EN300-1844228-2.5g
2,4-difluoro-6-[(piperidin-4-yl)methyl]phenol
1785555-10-3
2.5g
$2464.0 2023-09-19
Enamine
EN300-1844228-5.0g
2,4-difluoro-6-[(piperidin-4-yl)methyl]phenol
1785555-10-3
5g
$3645.0 2023-06-03
Enamine
EN300-1844228-10g
2,4-difluoro-6-[(piperidin-4-yl)methyl]phenol
1785555-10-3
10g
$5405.0 2023-09-19

2,4-difluoro-6-(piperidin-4-yl)methylphenol 関連文献

2,4-difluoro-6-(piperidin-4-yl)methylphenolに関する追加情報

2,4-Difluoro-6-(Piperidin-4-yl)Methylphenol: A Comprehensive Overview

The compound 2,4-difluoro-6-(piperidin-4-yl)methylphenol, identified by the CAS number 1785555-10-3, is a chemically synthesized organic compound with a unique structure and potential applications in various fields. This compound belongs to the class of phenolic derivatives, characterized by the presence of a phenol group and a piperidine ring. The molecule's structure consists of a benzene ring substituted with two fluorine atoms at positions 2 and 4, a piperidine group attached via a methylene bridge at position 6, and a hydroxyl group at position 1.

Recent studies have highlighted the significance of 2,4-difluoro-6-(piperidin-4-yl)methylphenol in medicinal chemistry due to its potential as a lead compound for drug development. The piperidine ring, a six-membered saturated ring with one nitrogen atom, contributes to the molecule's ability to interact with biological targets such as enzymes and receptors. The fluorine atoms at positions 2 and 4 enhance the compound's lipophilicity, which is crucial for its absorption and distribution in biological systems.

One of the most promising applications of this compound is in the field of pharmacology. Researchers have explored its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase (COX) enzymes. Recent findings suggest that CAS No. 1785555-10-3 exhibits selective inhibition of COX-2 over COX-1, which is desirable for reducing inflammation without causing adverse effects on the gastrointestinal tract.

In addition to its pharmacological applications, 2,4-difluoro-6-(piperidin-4-yl)methylphenol has shown potential in materials science. Its unique structure makes it a candidate for use in polymer synthesis, where it can serve as a building block for creating advanced materials with tailored properties. The compound's ability to form hydrogen bonds due to the hydroxyl group and nitrogen atom in the piperidine ring enhances its compatibility with polar solvents and matrices.

The synthesis of this compound involves a multi-step process that includes nucleophilic substitution and coupling reactions. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for research and industrial applications. The use of microwave-assisted synthesis has also been reported, which reduces reaction time while maintaining product quality.

From an environmental perspective, researchers have evaluated the biodegradability of CAS No. 1785555-10-3. Studies indicate that under aerobic conditions, the compound undergoes microbial degradation through hydroxylation and cleavage of the carbon-nitrogen bond in the piperidine ring. This suggests that it has a moderate environmental footprint compared to other synthetic compounds.

In conclusion, 2,4-difluoro-6-(piperidin-4-yl)methylphenol (CAS No. 1785555-10-3) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure endows it with properties that make it valuable in drug discovery, materials science, and environmental studies. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing both scientific knowledge and practical innovations.

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